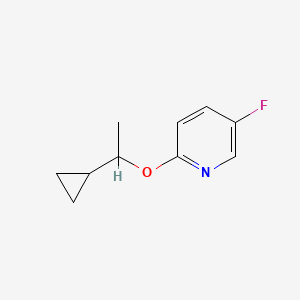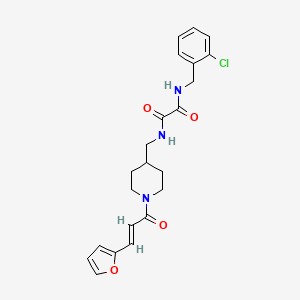![molecular formula C19H12N4O3S2 B2831082 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1219906-36-1](/img/structure/B2831082.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H12N4O3S2 and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide and its derivatives have been studied for their synthesis methods and antimicrobial properties. For instance, the use of ultrasound irradiation in the synthesis of similar compounds has shown significant reductions in reaction times with comparably higher yields. These compounds have demonstrated promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Antitumor Activity
Several studies have explored the antitumor potential of this compound derivatives. These compounds have been evaluated for their potential antitumor activity against various human tumor cell lines. Notably, certain derivatives have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Anti-Inflammatory and Enzyme Inhibition
The derivatives of this compound have been synthesized and investigated for their in vitro anti-inflammatory activity and enzyme inhibition properties. In vivo studies using animal models have also been conducted to evaluate their anti-inflammatory effects. Some derivatives have shown superior inhibitory potency in specific assays compared to standard drugs (Tariq, Kamboj, Alam, & Amir, 2018).
Anticonvulsant and Analgesic Activity
Research has been conducted on the synthesis of acetamide derivatives related to this compound and their potential analgesic and anticonvulsant activities. These studies aim to understand the efficacy of these compounds in pain relief and seizure control (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012); (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding mode of these compounds against various biological targets. These studies are essential for understanding the interaction of these compounds at the molecular level and their potential therapeutic applications (Fahim & Ismael, 2019).
Antimalarial and Antiviral Activity
Studies have also been conducted on the antimalarial and antiviral activities of derivatives of this compound. These compounds have been evaluated for their effectiveness against malaria and HIV, providing insights into their potential as antimalarial and antiviral agents (Fahim & Ismael, 2021); (Bhavsar, Trivedi, Parekh, Savant, Thakrar, Bavishi, Radadiya, Vala, Lunagariya, Parmar, Paresh, Loddo, & Shah, 2011).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S2/c24-16(9-23-13-6-2-3-7-14(13)26-19(23)25)22-18-21-12(10-27-18)17-20-11-5-1-4-8-15(11)28-17/h1-8,10H,9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGNDZVLNYNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2831000.png)
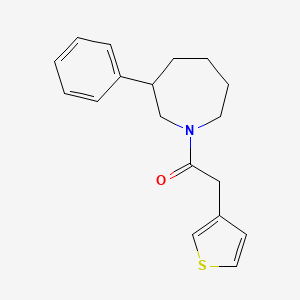
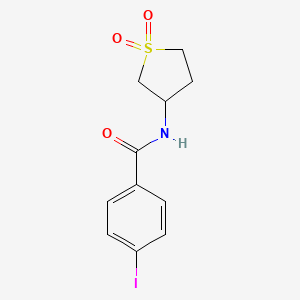
![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)

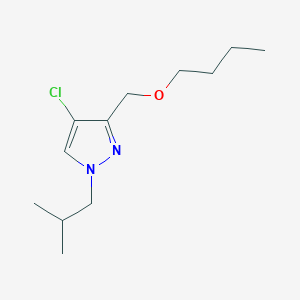
![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)
![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)

